molecular formula C17H27NO B1394705 3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine CAS No. 1219982-93-0

3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine

Cat. No. B1394705
CAS RN: 1219982-93-0
M. Wt: 261.4 g/mol
InChI Key: AMQAEMXSVAJUQV-UHFFFAOYSA-N
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Description

“3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine” is a chemical compound with the molecular formula C17H27NO . It is also known as 3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)azetidine . The compound is used in the production of various medical devices and medicinal products .

Scientific Research Applications

Synthesis and Anticancer Properties

3-Phenoxy-1,4-diarylazetidin-2-ones, a group of compounds related to 3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]azetidine, have been studied for their anticancer properties. Research conducted by Greene et al. (2016) in the field of medicinal chemistry highlights the synthesis and biochemical evaluation of these compounds. These azetidin-2-ones have shown potent antiproliferative effects, particularly in MCF-7 breast cancer cells, due to their ability to inhibit tubulin polymerization and induce apoptosis (Greene et al., 2016).

Synthesis and Drug Development

The calcium(II)-catalyzed Friedel-Crafts reaction of azetidinols, as described by Denis et al. (2018), is a significant step in the synthesis of 3,3-Diarylazetidines. This synthesis process, involving N-Cbz azetidinols, opens up opportunities for creating drug-like compounds through modifications of the azetidine nitrogen and aromatic groups (Denis et al., 2018).

Stereoselective Synthesis and Medicinal Chemistry

Mollet et al. (2011) explored the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation of azetidines. This approach provides valuable templates for medicinal chemistry, enhancing the diversity of available compounds for potential therapeutic applications (Mollet et al., 2011).

Gold-Catalyzed Synthesis

Ye et al. (2011) have developed a method for the synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Azetidin-3-ones, while not found in nature, serve as versatile substrates for the synthesis of functionalized azetidines, demonstrating their potential in pharmaceutical research (Ye et al., 2011).

properties

IUPAC Name

3-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-16(2,3)12-17(4,5)13-6-8-14(9-7-13)19-15-10-18-11-15/h6-9,15,18H,10-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQAEMXSVAJUQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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